Ethyl 3-[(2-fluorobenzoyl)amino]-3-(4-methylphenyl)propanoate
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Overview
Description
ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE is an ester compound known for its unique chemical structure and properties. Esters are organic compounds derived from carboxylic acids and alcohols, and they often have pleasant odors. This particular ester features a combination of fluorophenyl and methylphenyl groups, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester structure.
Mechanism of Action
The mechanism by which ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE: Similar structure with a methoxy group instead of a methyl group.
ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOATE: Similar structure with a chloro group instead of a methyl group.
Uniqueness
ETHYL 3-[(2-FLUOROPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE is unique due to the presence of both fluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H20FNO3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 3-[(2-fluorobenzoyl)amino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C19H20FNO3/c1-3-24-18(22)12-17(14-10-8-13(2)9-11-14)21-19(23)15-6-4-5-7-16(15)20/h4-11,17H,3,12H2,1-2H3,(H,21,23) |
InChI Key |
JTTDYRSXAFACQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CC=C2F |
solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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